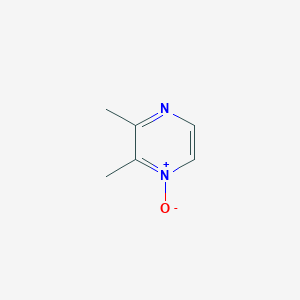

2,3-Dimethylpyrazine 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethylpyrazine 1-oxide is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Flavoring Agent in Food Industry

2,3-Dimethylpyrazine 1-oxide is primarily recognized for its role as a flavoring agent. It is widely used in the food industry due to its unique sensory properties. The compound contributes to the aroma and taste profile of several food products, particularly in:

- Meat Products : Enhances savory flavors.

- Beverages : Commonly used in coffee and chocolate to impart a rich flavor.

- Confectionery : Adds depth to candies and baked goods.

Research indicates that the compound's sensory attributes make it a valuable ingredient in formulating flavors that mimic roasted or nutty notes, essential for products like coffee and chocolate .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. While specific data on this compound is limited, related pyrazines have shown promising results against various pathogens:

- Bacterial Inhibition : Research indicates that certain pyrazine derivatives exhibit bactericidal effects against E. coli at varying concentrations. Although 2,3-dimethylpyrazine itself did not show significant antibacterial activity in some studies, its structural relatives demonstrated considerable efficacy against bacterial colonies .

- Fungal Activity : The compound may also contribute to antifungal properties when combined with other agents, enhancing overall antimicrobial effectiveness in food preservation .

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are under exploration, particularly regarding its effects on cognitive functions and neuroprotection:

- Cognitive Enhancement : Some pyrazines have been linked to improved cognitive abilities in animal models. For instance, studies involving related compounds suggest that they may promote GABAergic activity, which could enhance therapeutic sleep and cognitive performance in rodents .

- Anti-inflammatory Effects : Preliminary research suggests that pyrazine derivatives may possess anti-inflammatory properties by modulating oxidative stress responses in cells. This aspect is crucial for developing treatments for inflammatory diseases .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The N-oxide group facilitates selective hydrolysis under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis : Reacts with aqueous HCl to form hydroxylated derivatives. For example, treatment with concentrated HCl yields 1,5-dihydroxy-3,6-dimethylpyrazin-2(1H)-one 4-oxide, structurally related to pulcherriminic acid .

-

Base-Catalyzed Hydrolysis : Alkaline conditions (e.g., NaOH) lead to partial deoxygenation or ring-opening products, though reactivity is slower compared to acid .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acid hydrolysis | HCl (conc.), reflux | 1,5-Dihydroxy-3,6-dimethylpyrazin-2(1H)-one 4-oxide |

| Base hydrolysis | NaOH (aq.), 60°C | Partially deoxygenated intermediates |

Displacement Reactions

The N-oxide enhances susceptibility to nucleophilic substitution, particularly at activated positions:

-

Alkoxide Displacement : Reacts with alkoxide ions (e.g., NaOCH₃) to replace labile substituents (e.g., chlorine) with alkoxy groups. For instance, 2-chloro-3,6-dimethylpyrazine 1-oxide reacts with methoxide to form 2-methoxy derivatives .

-

Halogen Exchange : Chlorine atoms in dihalogenated analogs are selectively displaced by nucleophiles like amines or thiols .

Oxidative Deoxygenation

The N-oxide group can be reductively removed under controlled conditions:

-

Trifluoroperacetic Acid Oxidation : Converts 2-chloro-3,6-dimethylpyrazine 1-oxide to the di-N-oxide, which undergoes further deoxygenation to yield 2-chloro-3,6-dimethylpyrazine 1-oxide .

-

Catalytic Hydrogenation : Using H₂/Pd-C removes the oxide group, regenerating the parent pyrazine.

Mechanistic Insight :

The deoxygenation involves radical intermediates or acid-catalyzed pathways, depending on the reagent .

Electrophilic Substitution

The electron-deficient pyrazine ring undergoes electrophilic reactions at specific positions:

-

Nitration/Sulfonation : Directed by the N-oxide group, substitutions occur preferentially at the 5- and 6-positions due to resonance stabilization.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes used in catalysis.

Biotransformation

In biological systems, methylpyrazine derivatives undergo oxidative metabolism:

-

Side-Chain Oxidation : Methyl groups are oxidized to carboxylic acids (e.g., pyrazine-2-carboxylic acid) .

-

Ring Hydroxylation : Minor pathway observed under enzymatic conditions, yielding hydroxylated metabolites .

Stability and Byproduct Formation

-

Thermal Decomposition : At elevated temperatures (>200°C), degradation produces volatile compounds like CO and NH₃ .

-

Photolysis : UV exposure leads to radical intermediates and dimerization products .

Critical Analysis

-

Synthetic Utility : The N-oxide group serves as a directing group for regioselective substitutions, enabling access to substituted pyrazines for pharmaceuticals and agrochemicals .

-

Limitations : Hydrolysis and oxidative reactions often require stringent conditions (e.g., anhydrous solvents, inert atmospheres) to suppress side reactions .

Propriétés

Numéro CAS |

65464-21-3 |

|---|---|

Formule moléculaire |

C6H8N2O |

Poids moléculaire |

124.14 g/mol |

Nom IUPAC |

2,3-dimethyl-1-oxidopyrazin-1-ium |

InChI |

InChI=1S/C6H8N2O/c1-5-6(2)8(9)4-3-7-5/h3-4H,1-2H3 |

Clé InChI |

LQOMCBZFZAESLB-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=C[N+](=C1C)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.